(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an imino group, an iodophenyl group, a methoxyphenyl group, and a thiazinane ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with 4-iodoaniline and 4-methoxyaniline, which are then subjected to various reactions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol, catalysts such as palladium, and reagents like sodium iodide and sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-Iodo-2-methylphenol: Shares the iodophenyl group and has similar chemical properties.
4-Aminoantipyrine: Contains an imino group and is used in various chemical reactions.
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one: Features a heterocyclic ring similar to the thiazinane ring.
Uniqueness
(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H18IN3O3S |
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Molecular Weight |
495.3 g/mol |
IUPAC Name |
2-(4-iodophenyl)imino-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H18IN3O3S/c1-23-17(24)11-16(18(25)21-13-7-9-15(26-2)10-8-13)27-19(23)22-14-5-3-12(20)4-6-14/h3-10,16H,11H2,1-2H3,(H,21,25) |
InChI Key |
UDBVOVYXTXONBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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